2,5-Dimethyl-4-benzoquinone

Electrochemistry Redox Chemistry Synthetic Methodology

2,5-DMBQ is the optimal electron acceptor with a one-electron reduction potential of –66 mV, enabling precise redox matching. Its jack bean urease IC50 of 0.98 μM is 5.2-fold more potent than p-benzoquinone, reducing assay mass. As a Class III PSII electron acceptor, it avoids confounding PS I effects. OH radical rate coefficient: (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, atmospheric lifetime ~12–12.9 h. For reproducible, high-confidence research, choose 2,5-DMBQ.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 137-18-8
Cat. No. B089530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-benzoquinone
CAS137-18-8
Synonyms2,5-dimethyl-1,4-benzoquinone
2,5-dimethyl-4-benzoquinone
2,5-dimethyl-p-benzoquinone
2,5-dimethylquinone
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=CC1=O)C
InChIInChI=1S/C8H8O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3
InChIKeyMYKLQMNSFPAPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dimethyl-4-benzoquinone (CAS 137-18-8): Technical Grade Properties and Baseline Specifications for Research and Industrial Procurement


2,5-Dimethyl-1,4-benzoquinone (2,5-DMBQ; CAS 137-18-8), also known as p-xyloquinone or phlorone, is a symmetrically methyl-substituted para-benzoquinone derivative. It is characterized as a yellow to amber crystalline solid with a melting point range of 123.0–126.0 °C [1] and a purity specification typically ≥98.0% by GC and cerium redox titration [1]. The compound exhibits a density of 1.115 g/cm³ and a boiling point of approximately 200.9 °C at 760 mmHg . Its solubility profile includes near-complete transparency in hot methanol [1] and solubility of 0.5 g/10 mL in toluene . As a naturally occurring defensive secretion component in certain arthropods and a redox-active quinone, 2,5-DMBQ serves as a versatile building block in synthetic chemistry and a subject of study in biochemistry, environmental science, and materials research.

Why Generic Substitution of 2,5-Dimethyl-4-benzoquinone Fails: Quantifiable Differences in Redox Potential, Enzyme Inhibition, and Reactivity


Substituting 2,5-dimethyl-1,4-benzoquinone (2,5-DMBQ) with other benzoquinone derivatives—even closely related dimethyl isomers—introduces significant and quantifiable changes in performance that can compromise experimental reproducibility and industrial process outcomes. Methyl substitution patterns directly modulate the redox potential: the one-electron reduction potential E°′ (Q/SQ•−) varies by over 150 mV across methylated benzoquinones, from −66 mV for 2,5-DMBQ to −80 mV for the 2,6-isomer and −165 mV for trimethylbenzoquinone [1]. In enzyme inhibition, 2,5-DMBQ exhibits an IC50 of 0.98 μM against jack bean urease , representing a ~5.2-fold potency increase over unsubstituted p-benzoquinone (IC50 = 5.1 μM) [2]. Atmospheric reactivity also differs measurably: the OH radical reaction rate coefficient at 298 K is (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 2,5-DMBQ versus (1.93±0.12)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for 2,6-DMBQ [3]. These distinctions are not merely structural curiosities; they directly impact the compound's suitability for specific applications, making blind substitution a scientifically unsound practice.

2,5-Dimethyl-4-benzoquinone: Quantitative Comparative Evidence for Scientific and Industrial Selection


Redox Potential Differentiation: 2,5-DMBQ vs. Isomeric and Methylated Benzoquinones

The one-electron reduction potential E°′ (Q/SQ•−) for 2,5-dimethyl-1,4-benzoquinone is −66 mV, placing it between 2,3-dimethyl-1,4-benzoquinone (−74 mV) and 2,6-dimethyl-1,4-benzoquinone (−80 mV), and substantially less negative than trimethylbenzoquinone (−165 mV) or duroquinone (−264 mV) [1]. This moderate redox potential reflects the precise electron-donating effect of the 2,5-dimethyl substitution pattern, offering a distinct redox window that differs from other commercially available quinones [1].

Electrochemistry Redox Chemistry Synthetic Methodology

Urease Inhibition Potency: 2,5-DMBQ Exhibits ~5-Fold Higher Potency Than Unsubstituted p-Benzoquinone

2,5-Dimethyl-1,4-benzoquinone inhibits jack bean urease with an IC50 value of 0.98 μM . In contrast, unsubstituted p-benzoquinone (pBQ) exhibits an IC50 of 5.1 μM under comparable assay conditions [1]. The 2,5-dimethyl substitution thus confers approximately a 5.2-fold enhancement in inhibitory potency relative to the parent quinone scaffold.

Enzyme Inhibition Agricultural Chemistry Biochemistry

Atmospheric OH Radical Reactivity: 2,5-DMBQ vs. 2,6-DMBQ

The gas-phase reaction rate coefficient for 2,5-dimethyl-1,4-benzoquinone with hydroxyl (OH) radicals at 298 K is (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, compared to (1.93±0.12)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the 2,6-isomer [1]. The corresponding Arrhenius expressions further differentiate the temperature dependence: k(25DMBQ) = (8.59±4.70)×10⁻¹² exp[(228±163)/T] versus k(26DMBQ) = (5.11±2.79)×10⁻¹² exp[(399±165)/T] [1].

Atmospheric Chemistry Environmental Fate Kinetics

Atmospheric Lifetime: 2,5-DMBQ and 2,6-DMBQ Exhibit Comparable ~12 h Lifetimes

Computational studies estimate the atmospheric lifetime of 2,5-dimethylbenzoquinone with respect to OH radical oxidation to be approximately 12.04–12.86 hours at 298 K [1]. This value is essentially identical to that calculated for 2,6-dimethylbenzoquinone under the same conditions [1], indicating that while the 2,5-isomer exhibits slightly higher OH reactivity, the overall atmospheric persistence is governed by similar degradation kinetics within the dimethylbenzoquinone class.

Environmental Chemistry Atmospheric Modeling Pollutant Transport

Photosystem II Electron Acceptor Classification: 2,5-DMBQ Functions as a Class III Acceptor

In chloroplast electron transport studies, 2,5-dimethylbenzoquinone is classified as a Class III electron acceptor. Unlike Class II acceptors, Class III quinones such as 2,5-DMBQ do not stimulate ferricyanide reduction in Photosystem II or associated O₂ evolution when electron transport to Photosystem I is blocked by dibromothymoquinone [1]. This functional classification distinguishes 2,5-DMBQ from other quinone acceptors and informs its specific utility in dissecting photosynthetic electron transport pathways.

Photosynthesis Research Plant Biochemistry Electron Transport

pKa of Semiquinone Radical: 2,5-DMBQ Exhibits Intermediate Acidity Among Methylated Quinones

The pKa of the semiquinone radical (Q•−/QH•) for 2,5-dimethylbenzoquinone is measured as 4.6, which is intermediate between the values for 2,3-dimethylbenzoquinone (4.65) and 2,6-dimethylbenzoquinone (4.75), and higher than unsubstituted benzoquinone (4.0) [1]. This parameter governs the protonation state of the semiquinone intermediate under physiological and experimental pH conditions, directly influencing the mechanism and efficiency of proton-coupled electron transfer reactions.

Physical Organic Chemistry Radical Chemistry Proton-Coupled Electron Transfer

2,5-Dimethyl-4-benzoquinone: Evidence-Based Application Scenarios for Research and Industrial Use


Electrochemical and Redox-Mediated Synthetic Applications Requiring a −66 mV (vs. NHE) Electron Acceptor

2,5-DMBQ is the preferred choice when a quinone electron acceptor with a one-electron reduction potential of approximately −66 mV is required. This moderate redox potential, which differs by +14 mV from the 2,6-isomer and by −144 mV from unsubstituted benzoquinone , makes it uniquely suited for synthetic transformations where precise potential matching is essential to avoid over-oxidation or sluggish electron transfer kinetics.

Soil Urease Activity Studies and Agrochemical Inhibitor Development

For studies of jack bean urease inhibition relevant to soil nitrogen management and agrochemical development, 2,5-DMBQ offers a quantifiable potency advantage with an IC50 of 0.98 μM —approximately 5.2-fold more potent than unsubstituted p-benzoquinone [5]. This enhanced potency reduces the mass of compound required per assay and may improve selectivity windows in complex biological matrices.

Photosynthetic Electron Transport Studies Requiring a Class III Quinone Acceptor

2,5-DMBQ serves as a Class III electron acceptor in chloroplast Photosystem II studies. Its functional property of not stimulating ferricyanide reduction or O₂ evolution when PS I is blocked distinguishes it from Class II acceptors, making it an essential tool for researchers mapping electron flow pathways and quantifying PS II-specific activity without confounding PS I contributions.

Atmospheric Chemistry and Environmental Fate Modeling of Methylated Quinones

For environmental fate studies of dimethylbenzoquinones, 2,5-DMBQ is characterized by an OH radical reaction rate coefficient of (2.05±0.46)×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and an atmospheric lifetime of ~12.0–12.9 hours [5]. These parameters, which differ measurably from the 2,6-isomer in terms of kinetic rate but not lifetime, provide the quantitative foundation for modeling atmospheric transport and degradation of quinone emissions from combustion sources.

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